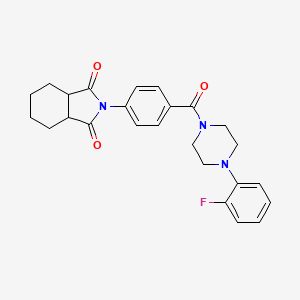

2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN3O3/c26-21-7-3-4-8-22(21)27-13-15-28(16-14-27)23(30)17-9-11-18(12-10-17)29-24(31)19-5-1-2-6-20(19)25(29)32/h3-4,7-12,19-20H,1-2,5-6,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSYUEUULHVOJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as isoindoline-1,3-dione derivatives, have been investigated against blood cancer using k562 and raji cell lines.

Mode of Action

It’s worth noting that isoindoline-1,3-dione derivatives have been found to influence the survival of cancer cells.

Biochemical Pathways

Similar compounds have been found to induce apoptosis and necrosis in raji cells.

Pharmacokinetics

It’s worth noting that the compound has a molecular weight of 4355, a logP of 26904, and a logD of 26904. These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Similar compounds have been found to have inhibitory effects on the viability of cancer cells.

Action Environment

The compound’s logp and logd values suggest that it is hydrophobic and can pass through living membranes in vivo. This could potentially influence its action and stability in different environments.

Biological Activity

The compound 2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione , also known by its CAS number 183742-23-6, is a complex organic molecule with potential therapeutic applications. Its structure includes a piperazine moiety, which is commonly associated with various biological activities, including antipsychotic and antidepressant effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

This structure features a hexahydroisoindole core linked to a piperazine derivative and a fluorophenyl group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities. The following subsections detail specific activities pertinent to this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole derivatives. For instance, compounds structurally related to the target compound have demonstrated significant cytotoxic effects against various cancer cell lines:

- Case Study : A related isoindole derivative showed IC50 values lower than standard chemotherapeutics such as doxorubicin against MCF7 and HT29 cell lines, suggesting promising anticancer properties .

- Mechanism : The cytotoxicity is often attributed to the ability of these compounds to induce apoptosis through mitochondrial pathways and inhibit cell proliferation via interference with DNA synthesis .

Antidepressant and Antipsychotic Effects

The piperazine component is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways:

- Research Findings : Piperazine derivatives have been shown to exhibit anxiolytic and antidepressant-like effects in animal models. For example, modifications in the phenyl ring can significantly enhance binding affinity to serotonin receptors .

Neuroprotective Properties

Emerging evidence suggests that similar compounds may offer neuroprotective benefits:

- Mechanism : Isoindole derivatives may protect neuronal cells from oxidative stress and excitotoxicity, potentially through antioxidant mechanisms .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the fluorophenyl group has been linked to enhanced receptor binding and selectivity:

| Substituent | Effect on Activity |

|---|---|

| Fluorine on phenyl | Increases lipophilicity and receptor affinity |

| Hexahydroisoindole core | Enhances stability and bioavailability |

Toxicity Profile

Toxicity assessments are vital for determining the safety of new compounds. Preliminary studies indicate that derivatives similar to this compound adhere to Lipinski's rule of five, suggesting favorable pharmacokinetic properties:

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Its structural components suggest interactions with various biological targets, making it a candidate for:

- Anticancer Agents : Preliminary studies indicate that the compound may exhibit cytotoxicity against cancer cell lines, potentially through mechanisms such as enzyme inhibition or receptor modulation.

- Antidepressant Properties : The piperazine ring is commonly associated with antidepressant activity, suggesting that this compound may influence serotonin receptors, which are crucial in mood regulation.

Research has shown that derivatives of similar structures can exhibit:

- Antimicrobial Activity : The presence of the fluorophenyl group may enhance the compound's ability to interact with bacterial membranes or enzymes.

- Neuroprotective Effects : Compounds with similar piperazine structures have been investigated for their neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of similar compounds:

- Antitumor Activity : A study conducted by the National Cancer Institute assessed various derivatives against human tumor cells, revealing significant growth inhibition rates.

- Neuropharmacological Studies : Research on piperazine derivatives has shown promise in modulating serotonin receptors, indicating potential antidepressant effects.

Chemical Reactions Analysis

Key Synthetic Steps

The synthesis of this compound involves multi-step organic reactions targeting the formation of its core structural components: the piperazine-1-carbonyl moiety and the isoindole dione framework . Below is a breakdown of critical reaction pathways inferred from analogous syntheses in the literature:

Formation of the Piperazine Moiety

The (2-fluorophenyl)piperazine substructure is likely synthesized through:

-

Nucleophilic aromatic substitution : Introducing the 2-fluorophenyl group via palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) .

-

Carbonylation : Conversion of piperazine to its carbonyl derivative using reagents like phosgene or carbonyl chloride .

Assembly of the Isoindole Dione Core

The isoindole dione skeleton is typically constructed via:

-

Reduction and oxidation : LiAlH₄ reduction of a dione precursor followed by oxidative cleavage (e.g., NaIO₄/RuO₂·H₂O) to generate a diacid intermediate .

-

Dieckmann condensation : Cyclization of the diacid under high-temperature conditions (e.g., acetic anhydride at 120°C) to form the bicyclic isoindole dione .

Coupling Reactions

The phenyl group bearing the piperazine-1-carbonyl substituent is attached to the isoindole dione via:

-

Amide bond formation : Condensation of the piperazine-1-carbonyl fragment with the isoindole dione using coupling agents like EDC or HATU .

-

Palladium-catalyzed cross-coupling : Potential use of Suzuki or Stille coupling if aryl halides are involved .

Reaction Mechanisms and Key Transformations

Structural and Functional Insights

The compound’s design integrates fluorine substitution on the piperazine ring, enhancing lipophilicity and potential target binding. The isoindole dione framework is common in biologically active molecules, suggesting applications in drug discovery (e.g., kinase inhibitors or CNS agents) .

Molecular Data

-

Molecular Formula : C₂₄H₂₁FN₄O₂

-

Molecular Weight : 385.43 g/mol

-

Key Functional Groups : Carbonyl (amide), isoindole dione, fluorinated aromatic ring.

Reactivity and Stability

-

Fluorine’s Role : The 2-fluorophenyl group may participate in hydrogen bonding or π-π interactions, influencing pharmacokinetics.

-

Isoindole Dione Reactivity : Susceptible to nucleophilic attack due to electron-deficient carbonyl groups, enabling further derivatization .

Comparative Analysis of Analogous Syntheses

Research Implications

This compound’s synthesis reflects trends in medicinal chemistry targeting complex heterocycles. The integration of fluorine and isoindole dione motifs suggests investigations into:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.